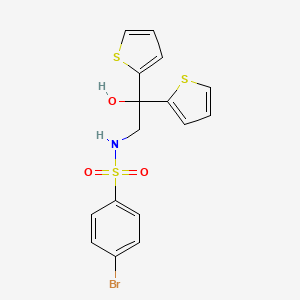

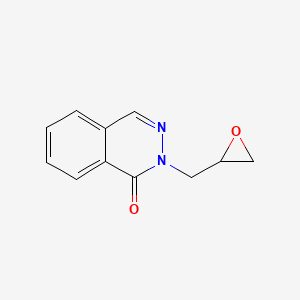

4-bromo-N-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)benzenesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

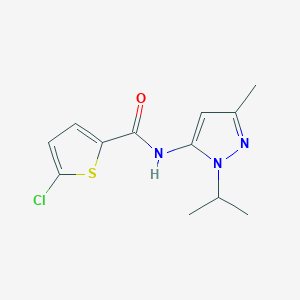

“4-bromo-N-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)benzenesulfonamide” is a chemical compound. It has been mentioned in the context of catalytic protodeboronation of pinacol boronic esters .

Synthesis Analysis

The synthesis of thiophene derivatives, which are part of the compound , has been extensively studied . The Gewald reaction, a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, is one method that produces aminothiophene derivatives . Another method is the Paal–Knorr reaction, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .Molecular Structure Analysis

The molecular formula of “this compound” is C12H12BrNO3S2 . It has an average mass of 362.263 Da and a monoisotopic mass of 360.944183 Da .Chemical Reactions Analysis

Thiophene derivatives, which are part of the compound , have been used in various chemical reactions . For instance, they have been used in the synthesis of 3-substituted thieno[3,4-b]thiophene derivatives via hydroxy-based transformations .Physical And Chemical Properties Analysis

Thiophene, a component of the compound , is a five-membered heterocycle that contains one sulfur as a heteroatom with the formula C4H4S . Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors .Applications De Recherche Scientifique

Synthesis and Characterization

- The synthesis and characterization of new benzenesulfonamide derivatives containing Schiff base groups have been reported, with a focus on their potential applications in photodynamic therapy due to their good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield. These properties make them promising Type II photosensitizers for cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).

- Investigations into sulfonamides incorporating a 4-sulfamoylphenylmethylthiourea scaffold have shown strong affinities towards carbonic anhydrase isozymes, with implications for lowering intraocular pressure in glaucoma treatment due to their water solubility and effectiveness when administered topically (Casini, Scozzafava, Mincione, Menabuoni, & Supuran, 2002).

Biological Activities

- Certain celecoxib derivatives have been synthesized and evaluated for their anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV activities, revealing that some compounds exhibited significant biological activities with potential therapeutic applications (Küçükgüzel et al., 2013).

- New 4-(3-(4-substitutedphenyl)-3a,4-dihydro-3H-indeno[1,2-c]pyrazol-2-yl) benzenesulfonamides have been synthesized and tested for their cytotoxicity, tumor specificity, and potential as carbonic anhydrase inhibitors, with some derivatives showing strong inhibition against human cytosolic isoforms hCA I and II (Gul et al., 2016).

Mécanisme D'action

Target of Action

Thiophene-based analogs, which this compound is a part of, have been studied extensively for their potential biological activities . They have been found to exhibit a variety of pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .

Mode of Action

It is known that thiophene derivatives can interact with various biological targets due to their versatile chemical structure . The presence of the sulfone group in the compound could act as an electron-output site due to its strong electron-withdrawing ability , which might influence its interaction with its targets.

Biochemical Pathways

Thiophene derivatives are known to interact with various biochemical pathways due to their diverse biological activities .

Pharmacokinetics

The compound’s predicted boiling point is 5661±500 °C, and its predicted density is 1380±006 g/cm3 . These properties might influence its bioavailability.

Result of Action

Based on the known biological activities of thiophene derivatives , it can be inferred that this compound might have potential therapeutic effects.

Action Environment

The chemical properties of the compound, such as its boiling point and density , might be influenced by environmental conditions such as temperature and pressure.

Propriétés

IUPAC Name |

4-bromo-N-(2-hydroxy-2,2-dithiophen-2-ylethyl)benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14BrNO3S3/c17-12-5-7-13(8-6-12)24(20,21)18-11-16(19,14-3-1-9-22-14)15-4-2-10-23-15/h1-10,18-19H,11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCGFHOLFYVEQST-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C(CNS(=O)(=O)C2=CC=C(C=C2)Br)(C3=CC=CS3)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14BrNO3S3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

444.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(5E)-3-(2-ethoxyphenyl)-2-sulfanylidene-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazolidin-4-one](/img/structure/B2746907.png)

![N-(4-ethylbenzyl)-2-(8-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)acetamide](/img/structure/B2746917.png)

![Tert-butyl 3-methyl-2,8-diazaspiro[4.5]decane-8-carboxylate hydrochloride](/img/structure/B2746923.png)

![Ethyl 2-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)sulfanylbutanoate](/img/structure/B2746924.png)

![2-{Methyl[(oxan-3-yl)methyl]amino}pyrimidine-5-carbaldehyde](/img/structure/B2746925.png)

![4-[(2-Aminoethyl)(methyl)amino]butanoic acid dihydrochloride](/img/structure/B2746927.png)